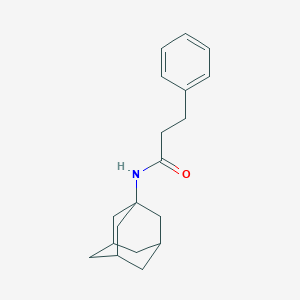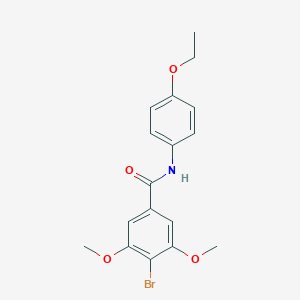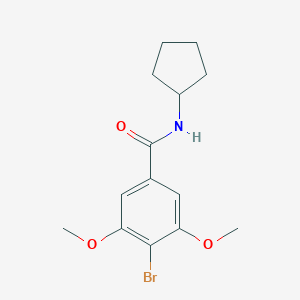
N-(1-adamantyl)-3-phenylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-adamantyl)-3-phenylpropanamide, also known as ACPD, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. ACPD is a white crystalline solid that belongs to the class of adamantane derivatives. It has a molecular formula of C20H25NO and a molecular weight of 295.42 g/mol.
Mécanisme D'action
N-(1-adamantyl)-3-phenylpropanamide acts as an agonist of mGluRs, which are G protein-coupled receptors that modulate synaptic transmission in the central nervous system. N-(1-adamantyl)-3-phenylpropanamide binds to the extracellular domain of mGluRs, leading to the activation of intracellular signaling pathways that modulate synaptic transmission. N-(1-adamantyl)-3-phenylpropanamide has been shown to enhance long-term potentiation (LTP) and long-term depression (LTD) in the hippocampus, which are two forms of synaptic plasticity that are critical for learning and memory.
Biochemical and Physiological Effects
N-(1-adamantyl)-3-phenylpropanamide has been shown to have a wide range of biochemical and physiological effects. In addition to its effects on synaptic transmission, N-(1-adamantyl)-3-phenylpropanamide has been shown to modulate the release of neurotransmitters such as dopamine, norepinephrine, and serotonin. N-(1-adamantyl)-3-phenylpropanamide has also been shown to have antioxidant properties and to protect against oxidative stress-induced neuronal damage. N-(1-adamantyl)-3-phenylpropanamide has been shown to have anti-inflammatory effects and to modulate immune system function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(1-adamantyl)-3-phenylpropanamide for lab experiments is its potency as an mGluR agonist. N-(1-adamantyl)-3-phenylpropanamide has been shown to be more potent than other mGluR agonists such as L-AP4 and L-SOP. N-(1-adamantyl)-3-phenylpropanamide also has a long half-life, which makes it suitable for in vivo experiments. However, one of the limitations of N-(1-adamantyl)-3-phenylpropanamide is its low solubility in water, which can make it challenging to work with in some experimental settings.
Orientations Futures
For the study of N-(1-adamantyl)-3-phenylpropanamide include the development of analogs with improved solubility and potency, investigation of its therapeutic potential for neurological disorders, and exploration of its role in modulating immune system function and inflammation.
Méthodes De Synthèse
The synthesis of N-(1-adamantyl)-3-phenylpropanamide involves the reaction between 1-adamantanecarboxylic acid and phenylpropanolamine. The reaction is typically carried out in the presence of a dehydrating agent such as thionyl chloride or oxalyl chloride. The resulting product is then purified using column chromatography to obtain pure N-(1-adamantyl)-3-phenylpropanamide. The overall yield of N-(1-adamantyl)-3-phenylpropanamide synthesis is typically around 50%.
Applications De Recherche Scientifique
N-(1-adamantyl)-3-phenylpropanamide has been extensively studied for its potential applications in various areas of scientific research. One of the most significant applications of N-(1-adamantyl)-3-phenylpropanamide is in the field of neuroscience. N-(1-adamantyl)-3-phenylpropanamide is a potent agonist of metabotropic glutamate receptors (mGluRs) and has been shown to modulate synaptic transmission in the central nervous system. N-(1-adamantyl)-3-phenylpropanamide has also been studied for its potential therapeutic applications in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy.
Propriétés
Nom du produit |
N-(1-adamantyl)-3-phenylpropanamide |
|---|---|
Formule moléculaire |
C19H25NO |
Poids moléculaire |
283.4 g/mol |
Nom IUPAC |
N-(1-adamantyl)-3-phenylpropanamide |
InChI |
InChI=1S/C19H25NO/c21-18(7-6-14-4-2-1-3-5-14)20-19-11-15-8-16(12-19)10-17(9-15)13-19/h1-5,15-17H,6-13H2,(H,20,21) |
Clé InChI |
QDEQULPHSODLKC-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)CCC4=CC=CC=C4 |
SMILES canonique |
C1C2CC3CC1CC(C2)(C3)NC(=O)CCC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![4-bromo-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B253212.png)

![3,4,5-trimethoxy-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B253214.png)
![Methyl 4-[(3,3-dimethylbutanoyl)amino]benzoate](/img/structure/B253216.png)

